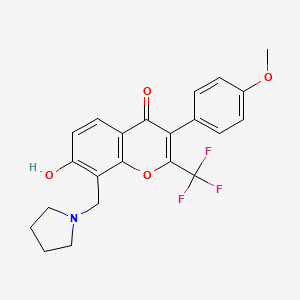

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one (hereafter referred to by its systematic name) is a chromen-4-one derivative with a complex substitution pattern. Its structure includes:

- A 7-hydroxy group on the chromenone core, which may participate in hydrogen bonding or antioxidant activity.

- A 4-methoxyphenyl group at position 3, contributing electron-donating effects and influencing lipophilicity.

- A trifluoromethyl group at position 2, known to improve metabolic stability and bioavailability .

The compound was synthesized via a Mannich reaction, as confirmed by $ ^1H $-NMR (δ 8.32 ppm for the aromatic proton) and HR-MS (observed [M+H]$^+$ at 380.1881 vs. calculated 380.1862) . Its crystal structure, if determined, would likely employ SHELX programs for refinement, a common practice in small-molecule crystallography .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO4/c1-29-14-6-4-13(5-7-14)18-19(28)15-8-9-17(27)16(12-26-10-2-3-11-26)20(15)30-21(18)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPPKIICRKXGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is with a molar mass of approximately 419.39 g/mol. The compound features a hydroxyl group, a methoxyphenyl group, and a trifluoromethyl group, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, which may help in managing inflammatory conditions.

- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Antioxidant Activity

Research indicates that flavonoids like this compound possess significant antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of inflammatory mediators. For instance, it reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models .

Anticancer Activity

The anticancer potential has been evaluated against several cancer cell lines, including breast and colon cancer cells. Results indicate that it effectively induces apoptosis and inhibits cell proliferation. The IC50 values for these activities are comparable to those of established chemotherapeutic agents like doxorubicin .

Case Studies

- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value around 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Inflammatory Disease Model : In an animal model of inflammation, administration of this compound reduced paw edema significantly compared to controls, indicating its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Scientific Research Applications

Antioxidant Activity

The compound exhibits significant antioxidant properties due to its hydroxyl group, which can scavenge free radicals and reduce oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases . Its ability to modulate inflammatory responses positions it as a potential therapeutic agent in conditions such as arthritis and cardiovascular diseases.

Anticancer Potential

Studies have demonstrated that 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in breast cancer (MCF-7) and leukemia (SR) cell lines . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound against several cancer cell lines, including T-47D breast cancer and SK-MEL-5 melanoma cells. The results indicated that the compound significantly inhibited cell proliferation, with inhibition percentages reaching up to 90% in certain lines .

Research on Antioxidant Effects

Another study focused on the antioxidant capabilities of this compound, demonstrating its effectiveness in reducing oxidative stress markers in vitro. This suggests potential applications in developing supplements or pharmaceuticals aimed at combating oxidative stress-related diseases .

Comparison with Similar Compounds

Substituent Variations and Their Implications

The following table summarizes key analogs and their structural differences:

Key Observations

Position 3 Substituents: The 4-methoxyphenyl group in the target compound provides a balance of electron-donating effects and moderate lipophilicity. Replacing it with a 4-hydroxyphenyl group (as in ) reduces lipophilicity but may improve hydrogen-bonding interactions.

Position 8 Substituents :

- Pyrrolidin-1-ylmethyl (target compound) offers a compact cyclic amine, while piperidin-1-ylmethyl (e.g., ) increases steric volume. The 4-(2-hydroxyethyl)piperazine group () enhances hydrophilicity, which may improve aqueous solubility.

Trifluoromethyl Group: Consistently present at position 2 across analogs, this group enhances metabolic stability and electron-withdrawing effects, stabilizing the chromenone core .

Synthetic Routes :

- Most analogs are synthesized via Mannich reactions or nucleophilic substitutions, with variations in amine reagents (e.g., pyrrolidine vs. piperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.